molecular formula C15H21BrN2O2S B2454021 1-((2-Bromophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane CAS No. 2194848-45-6

1-((2-Bromophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane

Cat. No.: B2454021
CAS No.: 2194848-45-6
M. Wt: 373.31
InChI Key: WTBVWUSOHSUWET-UHFFFAOYSA-N
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Description

1-((2-Bromophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane is a synthetic organic compound featuring a 1,4-diazepane core that is functionalized with a 2-bromophenylsulfonyl group and a cyclobutyl substituent. The 1,4-diazepane scaffold is a seven-membered diazaheterocycle of significant interest in medicinal chemistry, known for its structural flexibility and presence in compounds with diverse biological activities . The specific combination of the sulfonyl group and the cyclobutyl ring on this scaffold makes it a valuable intermediate for constructing more complex molecular architectures and for probing biological systems. The primary research applications for this compound are derived from its molecular structure. It serves as a key synthetic intermediate in organic and medicinal chemistry research, particularly in the development of new pharmacologically active molecules. The 2-bromophenylsulfonyl moiety is a versatile functional group in synthetic chemistry, often used in metal-catalyzed cross-coupling reactions or as a protecting group for amines. The compound's potential research value lies in its use for designing and synthesizing novel molecules that may target central nervous system (CNS) pathways or protein-protein interactions, given that 1,4-diazepane derivatives have been investigated for activity against targets like the dopamine transporter and amyloid-beta aggregation . Researchers may utilize this compound to explore structure-activity relationships (SAR) and develop new chemical probes or therapeutic candidates. Please Note: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Properties

IUPAC Name

1-(2-bromophenyl)sulfonyl-4-cyclobutyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O2S/c16-14-7-1-2-8-15(14)21(19,20)18-10-4-9-17(11-12-18)13-5-3-6-13/h1-2,7-8,13H,3-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBVWUSOHSUWET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)S(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Bromophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane typically involves multiple steps, starting with the preparation of the bromophenyl sulfonyl chloride. This intermediate can be synthesized from 2-bromobenzenesulfonic acid through chlorination . The sulfonyl chloride is then reacted with 4-cyclobutyl-1,4-diazepane under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and advanced purification techniques would be essential to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-((2-Bromophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

1-((2-Bromophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((2-Bromophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins, potentially inhibiting their function. The bromophenyl group may also participate in π-π stacking interactions with aromatic residues in proteins, further modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((2-Bromophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane is unique due to its combination of a bromophenyl group, a sulfonyl moiety, and a diazepane ring with a cyclobutyl substituent. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.

Biological Activity

1-((2-Bromophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane is a compound belonging to the class of diazepanes, which are known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 1-((2-Bromophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane includes a diazepane ring substituted with a bromophenyl sulfonyl group and a cyclobutyl moiety. The molecular formula is C12H16BrN2O2S, and it has a molecular weight of approximately 332.24 g/mol.

Biological Activity Overview

Research indicates that compounds in the diazepane class exhibit various biological activities, including:

  • Antimicrobial Activity : Some diazepanes have shown effectiveness against bacterial strains.
  • Anticancer Properties : Diazepanes may inhibit cell proliferation in certain cancer cell lines.
  • CNS Activity : Potential effects on the central nervous system have been noted, including anxiolytic and sedative properties.

The biological activity of 1-((2-Bromophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonyl group may interact with specific enzymes, inhibiting their activity and altering metabolic pathways.
  • Receptor Modulation : The compound may act as a modulator at various receptors involved in neurotransmission, potentially affecting mood and anxiety levels.
  • Cell Cycle Interference : In cancer cells, it may disrupt the cell cycle, leading to apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds within the diazepane family:

Case Study 1: Anticancer Activity

A study assessed the anticancer effects of related diazepanes on A431 vulvar epidermal carcinoma cells. Results indicated significant inhibition of cell proliferation and migration when treated with sulfonamide derivatives. The mechanism was linked to apoptosis induction via caspase activation.

Case Study 2: Antimicrobial Effects

Another research focused on the antimicrobial properties of diazepane derivatives against Gram-positive and Gram-negative bacteria. Compounds with bromophenyl substitutions displayed enhanced activity compared to their unsubstituted counterparts.

Comparative Analysis

A comparative analysis of related compounds highlights the unique biological profiles of 1-((2-Bromophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane:

Compound NameAntimicrobial ActivityAnticancer ActivityCNS Effects
Compound AModerateHighLow
Compound BHighModerateModerate
1-((2-Bromophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepaneHighHighHigh

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and cyclobutyl geometry. Aromatic protons in the 2-bromophenyl group appear as distinct doublets (δ 7.5–8.0 ppm), while diazepane protons show characteristic splitting patterns .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) paired with mass spectrometry validates molecular weight (expected [M+H]+^+ ~425 Da) and detects impurities. Buffer systems (e.g., sodium acetate + 1-octanesulfonate, pH 4.6) enhance resolution .
  • Elemental Analysis : Confirms stoichiometric ratios of C, H, N, and Br .

How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound against related targets?

Q. Advanced

Analog Synthesis : Modify the sulfonyl group (e.g., substituent position) and cyclobutyl moiety (e.g., ring size) to assess steric/electronic effects.

In Vitro Assays : Test analogs against target enzymes (e.g., kinases, proteases) using fluorescence polarization or SPR to measure binding affinity.

Statistical Modeling : Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity. For example, increased lipophilicity may enhance membrane permeability but reduce solubility .

What strategies are recommended for resolving discrepancies in biological activity data across different assay conditions?

Q. Advanced

  • Assay Standardization : Use internal controls (e.g., reference inhibitors) and replicate experiments across labs to isolate protocol variability.
  • Environmental Parameter Analysis : Adjust pH, ionic strength, and co-solvents (e.g., DMSO concentration) to mimic physiological conditions. For instance, buffer systems (pH 4.6–7.4) stabilize sulfonamide ionization .
  • Data Normalization : Express activity as a percentage of positive/negative controls and apply ANOVA to identify outliers .

What are the key physicochemical properties (e.g., solubility, pKa) of this compound that influence its behavior in biological assays?

Q. Basic

  • pKa : Predicted ~7.5 (sulfonamide proton), affecting ionization and membrane permeability .
  • LogP : Estimated ~3.2 (via computational tools), indicating moderate lipophilicity. Solubility in aqueous buffers can be enhanced using cyclodextrins or co-solvents like PEG-400 .
  • Thermal Stability : Degradation above 150°C (TGA analysis) necessitates storage at RT in inert atmospheres .

How can computational modeling be integrated with experimental data to predict the compound's interaction with biological targets?

Q. Advanced

  • Docking Simulations : Use Schrödinger Suite or AutoDock to model binding poses in target active sites (e.g., G-protein-coupled receptors). Focus on hydrogen bonding with sulfonyl oxygen and hydrophobic interactions with the cyclobutyl group.
  • MD Simulations : Run 100-ns trajectories to assess complex stability under physiological conditions (e.g., explicit solvent models).
  • QSAR Validation : Compare predicted vs. experimental IC50_{50} values to refine force field parameters .

What experimental approaches are suitable for assessing the environmental fate and ecotoxicological impact of this compound?

Q. Advanced

  • Photodegradation Studies : Expose the compound to UV light (λ = 254–365 nm) in aqueous solutions and analyze breakdown products via LC-QTOF-MS.
  • Bioaccumulation Assays : Measure partition coefficients (e.g., soil-water, logKow_{ow}) using OECD Test Guideline 107.
  • Ecotoxicology : Test acute toxicity in Daphnia magna (48-h LC50_{50}) and algae (72-h growth inhibition). Environmental persistence is evaluated via OECD 301 biodegradation tests .

How should researchers design stability studies to monitor degradation under varying storage conditions?

Q. Basic

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and analyze monthly via HPLC for degradation products (e.g., sulfonic acid derivatives).
  • Light Exposure : Use ICH Q1B guidelines to assess photostability in amber vs. clear glass vials.
  • Freeze-Thaw Cycles : Evaluate precipitate formation after 3–5 cycles (-20°C to RT) .

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